molecular formula C12H11BrF2N2O2 B3003358 Ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2451256-39-4

Ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B3003358
CAS RN: 2451256-39-4
M. Wt: 333.133
InChI Key: APONXOPHPYMFTK-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate is a compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The compound , although not directly synthesized or evaluated in the provided papers, is structurally related to the derivatives discussed in the research, which exhibit a range of biological activities, including anti-hepatitis B virus effects and anti-inflammatory properties .

Synthesis Analysis

The synthesis of related ethyl 6-bromo-imidazo[1,2-a]pyridine-3-carboxylate derivatives typically involves multi-step reactions that may include esterification, bromination, and cyclocondensation reactions . For instance, ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an intermediate for a new insecticide, was synthesized through esterification and bromination with a high yield and purity, indicating the potential for industrialization . Although the specific synthesis of this compound is not detailed, similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be elucidated using techniques such as X-ray diffraction and density functional theory (DFT) calculations . For example, ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate was found to have two independent molecules in the asymmetric unit, linked by hydrogen bonds, with nearly planar fused ring systems . Similarly, DFT studies can provide insights into the conformational analysis, molecular electrostatic potential, and frontier molecular orbitals, which are consistent with crystal structures .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions, including cyclocondensation and interaction with amino acids, to form a wide array of heterocyclic compounds . These reactions are crucial for the diversification of the core structure and the introduction of functional groups that may enhance biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of substituents such as bromo, ethyl, and amino groups can affect properties like solubility, melting point, and reactivity. The crystal structure and DFT studies can reveal physicochemical properties that are important for understanding the compound's behavior in biological systems and its potential as a therapeutic agent .

Scientific Research Applications

Synthesis and Pharmacological Activity

  • Ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate has been involved in the synthesis of various heterocyclic compounds. For instance, it was used in preparing 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids and their derivatives, which were evaluated for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. Such compounds have shown promise in pharmacological applications (Abignente et al., 1982), (Abignente et al., 1984).

Anti-Hepatitis B Virus Activity

  • This compound has been a key precursor in the synthesis of derivatives that demonstrate significant anti-Hepatitis B Virus (HBV) activity. Some synthesized derivatives showed high effectiveness in inhibiting the replication of HBV DNA in HepG2.2.15 cells (Chen et al., 2011).

Anti-Cancer and Tubercular Studies

  • In the realm of cancer and tuberculosis research, derivatives of this compound have been utilized in the palladium-catalyzed Suzuki–Miyaura borylation reactions. These reactions are crucial in the pharmaceutical industry, particularly for preparing various active agents. Notably, some derivatives showed moderate activity against tuberculosis and potential in anti-cancer screening (Sanghavi et al., 2022).

Synthesis of Chronic Renal Disease Agents

  • A practical synthesis method using this compound was developed for producing chronic renal disease agents. The method involved regioselective chlorination and condensation steps, demonstrating the compound's utility in developing treatments for renal diseases (Ikemoto et al., 2000).

properties

IUPAC Name

ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF2N2O2/c1-3-19-12(18)9-8(10(14)15)16-11-6(2)4-7(13)5-17(9)11/h4-5,10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APONXOPHPYMFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=C2C)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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